
3-(3-morpholin-4-yl-3-oxopropyl)-2-sulfanylidene-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “methyl 3- { [3- (morpholin-4-yl)-3-oxopropyl]amino}propanoate” has a CAS Number of 1916241-11-6 and a molecular weight of 244.29 . Another compound, “N-methyl-N-(3-morpholin-4-yl-3-oxopropyl)amine” has a molecular weight of 172.23 .
Molecular Structure Analysis
The InChI Code for “N-methyl-N-(3-morpholin-4-yl-3-oxopropyl)amine” is 1S/C8H16N2O2/c1-9-3-2-8(11)10-4-6-12-7-5-10/h9H,2-7H2,1H3 . This provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound “Potassium;trifluoro- (3-morpholin-4-yl-3-oxopropyl)boranuide” has a molecular weight of 249.08 and a melting point of 179-181 C .Mécanisme D'action
The mechanism of action of 3-(3-morpholin-4-yl-3-oxopropyl)-2-sulfanylidene-1H-quinazolin-4-one involves the inhibition of protein kinase CK2, which leads to the induction of apoptosis in cancer cells. Additionally, this compound has been found to bind to amyloid-beta peptide, which is involved in the formation of plaques in the brains of Alzheimer's disease patients. This binding leads to the inhibition of amyloid-beta peptide aggregation, which may help to prevent the formation of plaques.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit protein kinase CK2, and bind to amyloid-beta peptide. Additionally, this compound has been found to exhibit antioxidant activity, which may help to prevent oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3-morpholin-4-yl-3-oxopropyl)-2-sulfanylidene-1H-quinazolin-4-one in lab experiments is its potential as an anticancer agent. Additionally, its ability to inhibit protein kinase CK2 and bind to amyloid-beta peptide make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for the study of 3-(3-morpholin-4-yl-3-oxopropyl)-2-sulfanylidene-1H-quinazolin-4-one. One direction is the further investigation of its potential as an anticancer agent. Additionally, the study of its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease should be further explored. Furthermore, the development of new derivatives of this compound with improved efficacy and reduced toxicity should be investigated.
Méthodes De Synthèse
The synthesis of 3-(3-morpholin-4-yl-3-oxopropyl)-2-sulfanylidene-1H-quinazolin-4-one involves the reaction of 2-mercaptoquinazolin-4(3H)-one with 3-bromo-3-morpholinopropiophenone in the presence of a base. This results in the formation of this compound.
Applications De Recherche Scientifique
3-(3-morpholin-4-yl-3-oxopropyl)-2-sulfanylidene-1H-quinazolin-4-one has been studied for its potential in various fields of scientific research. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound has shown potential as an inhibitor of protein kinase CK2, which is involved in the regulation of various cellular processes such as cell proliferation and apoptosis. Furthermore, this compound has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Safety and Hazards
Propriétés
IUPAC Name |
3-(3-morpholin-4-yl-3-oxopropyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c19-13(17-7-9-21-10-8-17)5-6-18-14(20)11-3-1-2-4-12(11)16-15(18)22/h1-4H,5-10H2,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJVSVOXCZPVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride](/img/structure/B2952179.png)
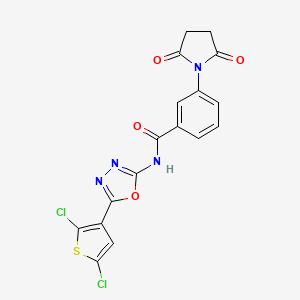
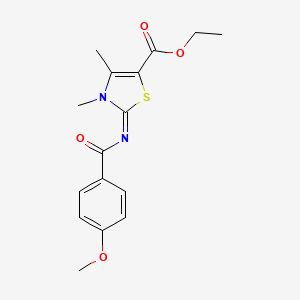
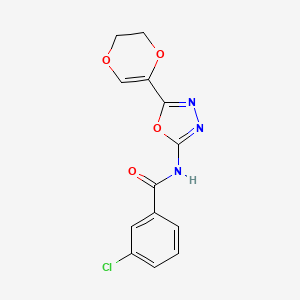
![4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2952186.png)
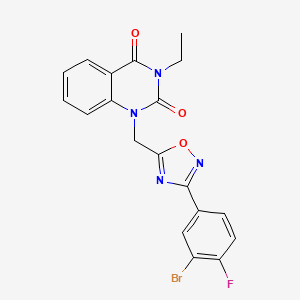
![2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate](/img/structure/B2952189.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide](/img/structure/B2952191.png)

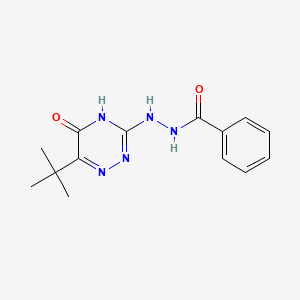

![N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide](/img/structure/B2952199.png)
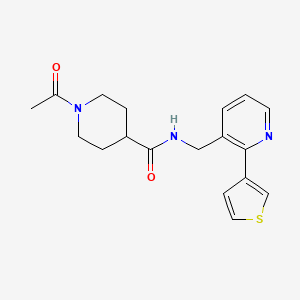
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2952201.png)
